Hydroxylamine-d3 deuteriochloride
Description
Significance of Deuterium (B1214612) Labeling in Chemical and Biological Systems
Deuterium labeling, the replacement of hydrogen with deuterium in a molecule, is a powerful technique with broad applications across chemistry and biology. nih.govprinceton.edu This isotopic substitution is a cornerstone of mechanistic studies, allowing researchers to trace the path of molecules through complex reaction pathways and biological systems. medchemexpress.comnih.gov
One of the most significant consequences of deuterium labeling is the kinetic isotope effect (KIE), where a C-D bond is stronger and breaks more slowly than a C-H bond. libretexts.orgwikipedia.org This phenomenon provides invaluable information about the rate-determining steps of a reaction. libretexts.org If the rate of a reaction changes when a hydrogen atom is replaced by deuterium, it indicates that the breaking of that specific bond is involved in the slowest step of the reaction mechanism. nih.govlibretexts.org
Beyond mechanistic elucidation, deuterium-labeled compounds are indispensable in various other applications:
Pharmaceutical Research: Deuteration can alter the metabolic pathways of drugs, potentially enhancing their metabolic stability and improving their pharmacokinetic profiles. nih.govnih.gov
NMR Spectroscopy: Deuterated solvents are routinely used in Nuclear Magnetic Resonance (NMR) spectroscopy to avoid interference from proton signals, allowing for clearer analysis of non-deuterated analytes. medchemexpress.com
Mass Spectrometry: Deuterium-labeled compounds serve as excellent internal standards for quantitative analysis using mass spectrometry due to their mass shift compared to their unlabeled counterparts. princeton.edu
Historical Context of Deuterated Reagents in Mechanistic Studies
The use of deuterium in scientific research has a rich history dating back to its discovery by Harold Urey in 1931, for which he was awarded the Nobel Prize in Chemistry in 1934. princeton.edu Shortly after its discovery and the successful isolation of pure deuterium oxide (heavy water), the scientific community began to explore the applications of deuterated compounds. princeton.eduprinceton.edu
By the mid-1930s, the availability of deuterated compounds spurred a surge in research into isotopically labeled molecules. princeton.edu Physical organic chemists were among the first to recognize the potential of the kinetic isotope effect to probe reaction mechanisms. nih.gov Early studies focused on observing the rate differences between reactions with normal and deuterated compounds to determine whether a C-H bond was broken in the rate-limiting step. libretexts.org For instance, the bromination of acetone (B3395972) was one of the reactions where the deuterium isotope effect helped to confirm the reaction mechanism, showing that the rate-determining step was the tautomerization of acetone, which involves breaking a C-H bond. libretexts.org These foundational studies established deuterium labeling as a critical tool for understanding the intricate details of chemical transformations. nih.govprinceton.edu
Detailed Research Findings
A notable application of deuterated hydroxylamine (B1172632) is in the study of electron transfer reactions. A study on the oxidation of hydroxylamine by hexachloroiridate(IV) utilized deuterated hydroxylamine to investigate the reaction mechanism and determine the kinetic isotope effects (KIE). The researchers found that the reaction proceeds through two distinct pathways, and the KIE values were crucial in elucidating the nature of these pathways.
Table 2: Kinetic Isotope Effect in the Oxidation of Hydroxylamine
| Reaction Pathway | Rate Constant | Kinetic Isotope Effect (kH/kD) | Inferred Mechanism |
|---|---|---|---|
| Pathway 1 | k₁ = (17.05 ± 0.47) M⁻¹ s⁻¹ | 4.4 | Concerted proton-coupled electron transfer (PCET) nih.gov |
| Pathway 2 | k' = (2.59 ± 0.09) x 10⁻⁶ s⁻¹ | 9.8 | Electron transfer from NH₂O⁻ nih.gov |
Data from the oxidation of hydroxylamine by [IrCl₆]²⁻ at 25°C and ionic strength of 0.1 M. nih.gov
The significant KIE of 4.4 for the first pathway (k₁) provided strong evidence for a concerted proton-coupled electron transfer mechanism, where the proton and electron are transferred in a single kinetic step. nih.gov The even larger KIE of 9.8 for the second pathway (k') was attributed primarily to the equilibrium isotope effect for the acid dissociation of hydroxylamine, indicating a mechanism involving the deprotonated form, NH₂O⁻. nih.gov This study exemplifies how the use of a deuterated reagent like Hydroxylamine-d3 deuteriochloride can provide deep mechanistic insights that would be difficult to obtain otherwise.
Structure
2D Structure
Properties
IUPAC Name |
(2H)chlorane;[(2H)hydroxy](2H2)amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClH.H3NO/c;1-2/h1H;2H,1H2/i;1D2,2D/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDHULULXKLSOZ-MUONFQNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]N([2H])O[2H].[2H]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClH4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583579 | |
| Record name | (~2~H_3_)Hydroxylamine--(~2~H)hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
73.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15588-23-5 | |
| Record name | (~2~H_3_)Hydroxylamine--(~2~H)hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydroxylamine-d3 deuteriochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Precursor Chemistry
Deuterium (B1214612) Incorporation Methodologies Utilizing Hydroxylamine-d3 Deuteriochloride as a Reagent
While direct use of this compound as a general deuterating agent for various organic compounds is not widely documented in prominent literature, its implicit role is in the formation of deuterated oximes. These deuterated oximes can then serve as precursors for other deuterated compounds. For instance, a general method for the synthesis of α-deuterated primary amines involves the reductive deuteration of both ketoximes and aldoximes. researchgate.net In such a protocol, while D₂O is used as the primary deuterium source for the reduction step, the initial formation of the oxime using this compound would ensure deuterium incorporation at the nitrogen-bound position of the resulting hydroxylamine (B1172632) derivative.
The general reaction to form an oxime from a carbonyl compound using this compound can be represented as:
R₁R₂C=O + D₂NOD·DCl → R₁R₂C=NOD + D₂O + DCl
The resulting deuterated oxime can then undergo further reactions, such as reduction, to yield deuterated amines. A study reports the single-electron-transfer reductive deuteration of oximes using samarium diiodide (SmI₂) as an electron donor and heavy water (D₂O) as the deuterium source to produce α-deuterated primary amines with high levels of deuterium incorporation. researchgate.net This highlights a pathway where this compound can be a key starting material for introducing deuterium into complex molecules.
Derivatization Strategies Employing this compound
Derivatization is a crucial technique in analytical chemistry to enhance the detectability and chromatographic behavior of analytes. This compound is a valuable reagent in this context, particularly for the analysis of carbonyl compounds by mass spectrometry.
A significant application of this compound is in paired derivatization for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS). This strategy involves labeling the target analyte in one sample with the deuterated reagent and in another (often a standard or a different sample for comparison) with the non-deuterated (light) reagent. The chemically identical, but mass-distinguishable, derivatives co-elute during chromatography, and the ratio of their peak intensities in the mass spectrum provides accurate quantification.
A notable study developed a paired derivatization approach using H/D-labeled hydroxylamine reagents for the sensitive and accurate analysis of monosaccharides by LC-MS/MS. nsf.gov Monosaccharides are challenging to analyze due to their high hydrophilicity and poor ionization efficiency. nsf.gov Derivatization with a hydroxylamine reagent improves their chromatographic and mass spectrometric properties.
In this research, a deuterium-labeled isotope reagent, d₃-O-(4-methoxybenzyl)hydroxylamine hydrochloride (d₃-4-MOBHA·HCl), was synthesized to stably label monosaccharides. nsf.gov This, paired with its non-deuterated counterpart, allowed for accurate quantification. The derivatization significantly improved chromatographic separation and retention times, leading to a substantial increase in detection sensitivity, with limits of quantitation in the femtomole range. nsf.gov The method demonstrated good linearity and accuracy, proving effective for quantifying monosaccharide composition in complex biological samples. nsf.gov
Table 1: Comparison of Derivatization Reagents for Monosaccharide Analysis
| Derivatization Reagent | Relative Derivatization Efficiency (%) |
| Hydroxylamine hydrochloride | 45 |
| Methoxyamine hydrochloride | 60 |
| Ethoxyamine hydrochloride | 75 |
| Benzyloxyamine hydrochloride | 80 |
| O-(4-Nitrobenzyl)hydroxylamine hydrochloride | 90 |
| O-(4-Methoxybenzyl)hydroxylamine hydrochloride (4-MOBHA·HCl) | 100 |
| Carboxymethoxylamine hemihydrochloride | 30 |
This table is based on findings that identified O-(4-Methoxybenzyl)hydroxylamine hydrochloride as a highly efficient derivatization agent for monosaccharides compared to other hydroxylamine analogues. nsf.gov
The reaction of hydroxylamines with unsymmetrical ketones can potentially lead to a mixture of (E) and (Z) isomeric oximes. The control of this stereoselectivity is a significant challenge in organic synthesis. pku.edu.cn Similarly, reactions with molecules containing multiple carbonyl groups require regioselectivity.
While the principles of achieving stereoselective synthesis of oximes are established, often relying on the steric hindrance of the substituents on the substrate, pku.edu.cn specific studies detailing the use of this compound to control regioselectivity or stereoselectivity are not extensively reported in the surveyed literature. The primary role of the deuterium in this compound is typically as an isotopic label for analytical purposes rather than as a directing group for stereoselective transformations.
However, the synthesis of stereochemically pure oximes is crucial for various applications, including pharmaceuticals. pku.edu.cnnih.gov Methodologies for stereospecific synthesis of ketoximes have been developed, for instance, using oxime chlorides and arylboronic acids, which allow for the preparation of single-geometry oximes with excellent stereoselectivity. researchgate.net In principle, a deuterated oxime chloride, derived from this compound, could be employed in such a synthesis to produce stereochemically defined deuterated oximes.
Further research in this area could explore whether the kinetic isotope effect of the N-D bond versus the N-H bond could influence the rate and stereochemical outcome of oximation reactions, potentially leading to novel stereoselective derivatization methods using this compound.
Mechanistic Investigations Using Hydroxylamine D3 Deuteriochloride As an Isotopic Tracer
Probing Reaction Pathways via Deuterium (B1214612) Isotope Effects
The replacement of hydrogen with deuterium can lead to a change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). The magnitude of the KIE, typically expressed as the ratio of the rate constant for the hydrogen-containing reactant (kH) to that of the deuterium-containing reactant (kD), can provide crucial information about the rate-determining step of a reaction. A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step, while a secondary KIE arises from isotopic substitution at a position remote from the site of bond cleavage.
Kinetic Isotope Effects (KIEs) in Hydroxylamine-Mediated Reactions
The study of KIEs in reactions involving hydroxylamine (B1172632) and its deuterated analogues offers a window into the transition state of these reactions. A notable example is the pseudo self-exchange reaction between nitroxyl (B88944) radicals and hydroxylamines. In the reaction of 4-MeO-TEMPO-H with its corresponding nitroxyl radical, the rate constant for the hydrogen atom transfer (HAT) is significantly faster than that for the deuterated analogue, 4-MeO-TEMPO-D. nih.gov This results in a large primary kinetic isotope effect (kH/kD) of 21 ± 3 at 298 K, indicating that the O-H bond is being broken in the rate-determining step of the reaction. nih.gov Such large KIEs are often indicative of quantum mechanical tunneling, where the hydrogen atom passes through the activation barrier rather than going over it.
In another study focusing on the enzymatic N-hydroxylation of cyclohexylamine (B46788) by rabbit liver microsomes, deuterium substitution at the α-position of the amine led to interesting observations. nih.gov While this study does not directly use hydroxylamine-d3 deuteriochloride as a reactant, it provides insights into the KIE of hydroxylamine formation. The results showed a metabolic switching from deamination to N-hydroxylation upon deuteration, with a low deuterium isotope effect. The apparent isotope effects (VH/VD and (V/K)H/(V/K)D) for deamination were found to be in the range of 1.75 and 1.8-2.3, respectively. nih.gov In contrast, for N-hydroxylation, these ratios were between 0.8-0.9, suggesting a change in the reaction mechanism or rate-limiting step upon isotopic substitution. nih.gov
Interactive Table: Kinetic Isotope Effects in Hydroxylamine-Related Reactions
| Reaction | Substrate(s) | kH/kD | Temperature (K) | Reference |
|---|---|---|---|---|
| Pseudo self-exchange | 4-MeO-TEMPO-H + 4-MeO-TEMPO• | 21 ± 3 | 298 | nih.gov |
| Deamination | Cyclohexylamine | 1.75 - 2.3 | Not Specified | nih.gov |
| N-hydroxylation | Cyclohexylamine | 0.8 - 0.9 | Not Specified | nih.gov |
Deuterium Labeling for Tracing Molecular Rearrangements and Intramolecular Processes
The use of isotopically labeled compounds like this compound is a cornerstone of mechanistic chemistry, enabling chemists to trace the path of atoms and functional groups throughout a chemical reaction. researchgate.net By incorporating a deuterium label, it becomes possible to distinguish between different potential mechanistic pathways, such as those involving intramolecular rearrangements or intermolecular transfers.
While specific studies detailing the use of this compound for tracing molecular rearrangements are not abundant in the readily available literature, the principle remains a fundamental application of isotopic labeling. chem-station.com For instance, in a hypothetical rearrangement where a hydroxylamine moiety is transferred within a molecule, the use of D₂NOD·DCl would allow for the determination of whether the N-O bond remains intact during the process. If the deuterium atoms on the nitrogen and oxygen are retained in the final product in their original relative positions, it would suggest a concerted intramolecular rearrangement. Conversely, if the deuterium is exchanged with protons from the solvent, it would point towards a stepwise mechanism involving protonation and deprotonation steps.
Elucidating Reaction Mechanisms in Organic and Inorganic Systems
The application of this compound extends to the detailed investigation of reaction mechanisms in both organic and inorganic chemistry. The presence of the deuterium label can influence reaction rates and provide a spectroscopic handle to identify transient intermediates.
Oxidation-Reduction Reaction Mechanisms Involving this compound
Hydroxylamine can act as both an oxidizing and a reducing agent, and understanding the mechanisms of these redox reactions is crucial in various chemical and biological processes. The oxidation of hydroxylamine has been studied in different systems, and the use of its deuterated form can provide deeper mechanistic insights.
For example, the oxidation of hydroxylamine by iron(III) has been shown to proceed through different pathways depending on the reactant concentrations, yielding either N₂O or N₂ as the primary product. rsc.org A mechanistic study using this compound could help to elucidate the nature of the nitrogen-containing intermediates involved. By analyzing the KIE and the distribution of deuterium in the products and intermediates, one could differentiate between proposed mechanisms, such as the formation of a nitroxyl radical (HNO) or other transient species.
In a biological context, a novel hydroxylamine oxidase, DnfA, has been identified that catalyzes the oxidation of hydroxylamine to N₂. nih.gov The mechanism is proposed to involve the oxidation of one hydroxylamine molecule to a reactive intermediate, which then reacts with a second hydroxylamine molecule. nih.gov Employing this compound in such a system could help to verify the proposed mechanism by tracking the transfer of deuterium atoms and measuring the KIE of the individual steps.
Role of Deuterium in Catalytic Cycles and Intermediate Identification
In catalytic reactions, identifying the structure of intermediates is often a challenging task. Isotopic labeling with deuterium from this compound can be an invaluable tool in this endeavor. The altered vibrational frequencies of bonds to deuterium can lead to shifts in spectroscopic signals (e.g., in IR, Raman, or NMR spectroscopy), which can help to identify and characterize transient species within a catalytic cycle.
Hydroxylamines have been investigated as catalysts in oxidation reactions. nih.gov For instance, N-hydroxyphthalimide (NHPI) is a known catalyst for the aerobic oxidation of hydrocarbons, a process believed to proceed via a radical mechanism involving the phthalimide (B116566) N-oxyl radical (PINO). nih.gov A kinetic study of this reaction revealed that the rate-determining step is the hydrogen atom abstraction from the hydroxylamine by a peroxyl radical. nih.gov If this compound were used in a similar catalytic system, a significant primary KIE would be expected, confirming the role of N-H bond cleavage in the rate-limiting step. Furthermore, the deuterium label could be used to follow the fate of the hydroxylamine through the catalytic cycle and to identify any intermediates where the deuterium atom is transferred.
Applications of Hydroxylamine D3 Deuteriochloride in Advanced Analytical Techniques
Integration with Mass Spectrometry for Quantitative Analysis
The incorporation of stable isotopes is a cornerstone of modern quantitative mass spectrometry. Hydroxylamine-d3 deuteriochloride is particularly valuable as a derivatizing agent and an internal standard, significantly improving the accuracy and sensitivity of quantitative assays for various analytes, especially those containing carbonyl functional groups.
Isotope-Dilution Mass Spectrometry (IDMS) is a premier method for achieving high-accuracy quantitative measurements. nih.gov The technique involves the addition of a known quantity of an isotopically labeled version of the analyte to a sample, which then serves as an internal standard (IS). nih.govnih.gov this compound, or compounds derivatized with it, are ideal for this purpose. Because the deuterated standard is chemically almost identical to its non-deuterated counterpart, it co-elutes during chromatographic separation and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. d-nb.infonih.gov
By measuring the ratio of the mass spectral signal of the native analyte to that of the known amount of added isotopic standard, precise quantification can be achieved, effectively correcting for sample loss during preparation and variations in instrument response. nih.gov This methodology has been successfully applied to the simultaneous quantification of multiple steroid hormones in human serum, where stable deuterated isotopes are used as internal standards to ensure accuracy and reliability. nih.govd-nb.infonih.gov The use of an isotopically labeled standard is crucial for minimizing the impact of matrix effects and achieving the high precision required for clinical and endocrinological research. nih.gov
Table 1: Research Findings in Isotope-Dilution Mass Spectrometry
| Analyte Class | Key Finding | Application Context |
| Steroid Hormones | Use of stable deuterated isotopes as internal standards enables simultaneous, accurate quantification of multiple hormones. d-nb.infonih.gov | Profiling of estrogens, androgens, and progesterones in human serum for endocrinology studies. nih.govd-nb.info |
| Monosaccharides | A paired derivatization strategy with H/D-labeled hydroxylamines allows for accurate quantification with good linearity (R² > 0.99) and recoveries (85–110%). acs.org | Analysis of monosaccharide composition in complex biological matrices like fecal samples and cell lines. acs.orgbohrium.com |
| Vitamin D Metabolites | ID-LC-MS/MS with a stable-isotope-labeled internal standard provides a robust and interference-free assay for routine measurement. nih.gov | Essential for investigating vitamin D deficiency by measuring 25-hydroxy metabolites of vitamins D2 and D3. nih.gov |
Hydroxylamine (B1172632) and its derivatives are widely used to react with carbonyl groups (ketones and aldehydes) to form oximes. nih.gov This derivatization is particularly beneficial in LC-MS/MS analysis as it can significantly improve the chromatographic retention and ionization efficiency of target analytes. d-nb.infonih.gov The use of a deuterated reagent like this compound offers further advantages in quantitative workflows.
A paired derivatization approach, utilizing both the standard (H) and the deuterium-labeled (D) hydroxylamine reagent, has been developed for the highly sensitive and accurate analysis of monosaccharides. acs.orgbohrium.com In one study, monosaccharides were derivatized with a newly synthesized deuterium-labeled reagent, d₃-4-methoxybenzylhydroxylamine hydrochloride (d₃-4-MOBHA·HCl), to serve as a stable isotope-labeled internal standard. acs.org This strategy led to remarkable improvements in detection sensitivity, ranging from an 83 to 1600-fold increase, and allowed for the rapid and accurate quantification of 12 different monosaccharides within a 16-minute LC-MS/MS run. acs.org This method proved effective for analyzing monosaccharide levels in complex samples, including herbal polysaccharides, human cell lines, and fecal samples from patients with ulcerative colitis. acs.org Similarly, hydroxylamine derivatization has been shown to enhance the ionization efficiency and sensitivity for the analysis of ten different steroid hormones by HPLC-MS. d-nb.infonih.gov
Table 2: Performance Enhancement in LC-MS/MS via Deuterated Hydroxylamine Derivatization
| Analyte | Improvement Metric | Result |
| 12 Monosaccharides | Increase in Detection Sensitivity | 83 to 1600-fold acs.org |
| 12 Monosaccharides | Limit of Quantitation (LOQ) | 0.25 to 3.00 fmol acs.org |
| 10 Steroid Hormones | Limit of Quantification (LOQ) | 0.05–5 ng/mL nih.gov |
| 10 Steroid Hormones | Intra-day Precision (%RSD) | < 11.1% nih.gov |
Deuterium (B1214612) Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies
Deuterium (²H) NMR spectroscopy is a specialized technique that observes the nuclear magnetic resonance of the deuterium isotope. wikipedia.org Unlike hydrogen-1 (¹H), which has a nuclear spin of 1/2, deuterium has a spin of 1. wikipedia.org This fundamental difference gives rise to unique spectroscopic properties that are highly informative for studying deuterated compounds like this compound.
²H NMR is a definitive method to verify the effectiveness of deuteration, confirming the presence and position of deuterium atoms within a molecule. wikipedia.org A compound successfully labeled with deuterium will exhibit a strong signal in the ²H NMR spectrum but a correspondingly diminished or absent signal in the ¹H NMR spectrum at the site of labeling. wikipedia.org The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR for the same chemical environment, which simplifies spectral interpretation. sigmaaldrich.com
Beyond simple confirmation of labeling, ²H NMR is a powerful tool for studying molecular dynamics and hydrogen-deuterium exchange (HDX) phenomena. wikipedia.orgmdpi.com While the deuterium atoms in this compound are attached via covalent bonds, NMR can be used to monitor their exchange with protons from a solvent or other molecules under specific catalytic conditions. mdpi.com The rate and extent of this exchange provide valuable information about the lability of the deuterium atoms and the accessibility of the N-O-D group. nih.gov Furthermore, because the quadrupolar splitting in a ²H NMR spectrum is dependent on the angle between the C-D (or N-D) bond and the magnetic field, the technique can be used to probe the orientation and mobility of molecules in ordered systems like polymers or lipid membranes. wikipedia.org
Table 3: Comparison of Proton (¹H) and Deuteron (²H) NMR Properties
| Property | Proton (¹H) | Deuteron (²H or D) |
| Natural Abundance | 99.985% | 0.015% sigmaaldrich.com |
| Spin Quantum Number | 1/2 | 1 wikipedia.orgsigmaaldrich.com |
| Magnetogyric Ratio (γ) | 26.7519 x 10⁷ rad T⁻¹ s⁻¹ | 4.1066 x 10⁷ rad T⁻¹ s⁻¹ sigmaaldrich.com |
| Relative Sensitivity | High | Low (requires enriched samples) wikipedia.org |
| Typical Resolution | High (e.g., 0.3 Hz FWHM) | Lower (e.g., 1.3 Hz FWHM) sigmaaldrich.com |
The use of isotopically labeled compounds is a classic strategy for elucidating reaction mechanisms. By tracking the isotopic label through a chemical transformation, chemists can deduce bond-forming and bond-breaking steps. ²H NMR offers a non-invasive method for gaining such mechanistic insights when using deuterated reagents like this compound.
Changes in the chemical environment of the deuterium nuclei during a reaction will be reflected as shifts in the ²H NMR spectrum. This allows researchers to monitor the consumption of the deuterated starting material and the formation of deuterated products. sigmaaldrich.com Crucially, this technique holds the potential to detect and characterize transient deuterated intermediates that may not be observable by other means. The distinct spectral signature of the deuterium label can help identify the structure of these short-lived species. Isotope exchange reactions, as monitored by NMR, have been instrumental in analyzing the mechanisms of various chemical processes. mdpi.com By observing how the deuterium atoms of this compound are incorporated into products or intermediates, one can infer the reaction pathway and the roles of different functional groups.
Advanced Applications in Organic and Medicinal Chemistry
Hydroxylamine-d3 Deuteriochloride in Complex Molecule Synthesis
The presence of deuterium (B1214612) in this compound provides chemists with a sophisticated means to probe and control chemical reactions, enabling the synthesis of complex molecules with high precision.
The substitution of hydrogen with deuterium can significantly alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orglibretexts.org This effect arises because the carbon-deuterium (C-D) bond, as well as nitrogen-deuterium (N-D) and oxygen-deuterium (O-D) bonds, have a lower zero-point vibrational energy than their corresponding hydrogen bonds, making them stronger and more difficult to break. libretexts.org Consequently, reactions where the cleavage of a bond to deuterium is the rate-determining step proceed more slowly than the same reaction with hydrogen. nih.gov
The rate of a reaction involving a C-H bond can be 6 to 10 times faster than that of a corresponding C-D bond. wikipedia.org This principle is leveraged to control reaction selectivity. By strategically placing deuterium atoms, chemists can disfavor certain reaction pathways, thereby directing the reaction towards a desired product. In the context of this compound (D₂NOD·DCl), the deuteriums on the nitrogen and oxygen atoms can be used to study reaction mechanisms where the hydroxylamine (B1172632) moiety is a reactant. For instance, in reactions involving proton (or deuteron) transfer from the nitrogen or oxygen, the use of the deuterated compound would result in a slower reaction rate, helping to identify the rate-limiting step. libretexts.org
This modulation of reaction rates allows for enhanced control over stereoselectivity and regioselectivity in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The ability to dictate a reaction's course by using isotopic labeling is a powerful tool for chemists aiming to create intricate molecular architectures efficiently.
Table 1: Illustrative Kinetic Isotope Effects (KIE) in Chemical Reactions
| Reaction Type | Isotopic Substitution | Typical kH/kD Value | Implication |
| C-H Bond Cleavage | H replaced by D | ~7 | Significant rate decrease, indicates C-H bond breaking in the rate-determining step. libretexts.org |
| Aromatic Hydroxylation | Phenylalanine vs. d5-Phenylalanine | 1.2 - 1.4 | Moderate effect, suggesting a complex mechanism where bond cleavage is only partially rate-limiting. nih.gov |
| Benzylic Hydroxylation | 4-CH₃-Phenylalanine | 10 | Large effect, consistent with hydrogen atom abstraction as the key step. nih.gov |
This table provides general examples of KIEs to illustrate the principle; specific values for reactions involving this compound would be determined experimentally.
In recent years, there has been a significant push to develop "azide-free" synthesis methods to avoid the use of potentially explosive and toxic azide (B81097) compounds. nih.gov Hydroxylamine and its derivatives have emerged as versatile and safer alternatives in various transformations. nih.govacs.org These reagents can be used in the synthesis of N-alkyliminophosphoranes, which are important intermediates in organic synthesis, without resorting to the use of alkyl azides. nih.govacs.org
Research has demonstrated that hydroxylamine-derived triflic acid salts, under iron catalysis, can effectively oxidize phosphines to form iminophosphoranes. acs.org This methodology is broadly applicable and tolerates a wide variety of functional groups. acs.org Hydroxylamine derivatives are also key components in bioorthogonal chemistry, which involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.govnih.gov For example, N,N-dialkylhydroxylamines react with strained alkynes in a process known as retro-Cope elimination, providing a powerful tool for labeling biomolecules. nih.gov
In these contexts, this compound serves as a valuable labeled counterpart. It can be employed in mechanistic studies to elucidate reaction pathways through KIE experiments. Furthermore, its distinct mass makes it an ideal internal standard for quantitative analysis using mass spectrometry in these novel synthetic and bioorthogonal reactions.
Biomedical Research and Metabolomics Studies
The stable, non-radioactive nature of deuterium makes this compound a powerful probe for studying biological systems, from tracking metabolic pathways to quantifying biomolecules in complex samples.
Metabolic tracing using stable isotopes like deuterium is a fundamental technique for understanding the dynamics of metabolic pathways. bitesizebio.com By introducing a deuterium-labeled molecule into a biological system, researchers can track the journey of the label as the molecule is processed and transformed by enzymes. bitesizebio.comnih.gov This provides a dynamic view of metabolic flux, revealing how nutrients are utilized and how different pathways are interconnected. nih.gov
Deuterium metabolic imaging (DMI) is an emerging non-invasive technique that uses magnetic resonance imaging (MRI) to visualize the metabolic conversion of deuterated substrates in vivo. nih.gov While commonly used substrates include deuterated glucose and acetate, the principle extends to other labeled compounds. nih.govnih.gov this compound could potentially be used in specialized tracing studies. If it or a biomolecule it derivatizes is metabolized, the deuterium label would allow its fate to be tracked, providing insights into specific metabolic routes or the activity of certain enzymes.
One of the most significant applications of this compound is in the quantitative analysis of biomolecules by mass spectrometry. nih.govacs.org Stable isotope-labeled compounds are considered the gold standard for internal standards in quantitative mass spectrometry because they have nearly identical chemical and physical properties to their non-labeled counterparts. aptochem.comclearsynth.com
In this approach, a known amount of the deuterated standard (e.g., this compound) is added to a biological sample (like plasma or cell lysate) at the beginning of the sample preparation process. aptochem.com This standard co-elutes with the analyte during chromatography and experiences similar ionization effects in the mass spectrometer, effectively correcting for sample loss during preparation and for variations in instrument response (matrix effects). clearsynth.comscioninstruments.com
A paired derivatization strategy using H/D-labeled hydroxylamine reagents has been successfully developed for the sensitive and accurate quantification of monosaccharides. nih.govacs.org In this method, the analyte (e.g., a sugar) is derivatized with the non-labeled hydroxylamine reagent, while the internal standard is created by derivatizing a known quantity of the same analyte with the deuterated hydroxylamine reagent. This significantly improves the accuracy and precision of quantification. Research has shown that derivatization with a deuterated hydroxylamine analog can increase detection sensitivity by 83 to 1600-fold for various monosaccharides. nih.govacs.org
Table 2: Performance of a Deuterated Hydroxylamine Derivatization Method for Monosaccharide Quantification
| Monosaccharide | Limit of Quantitation (fmol) | Linearity (R²) | Recovery Rate |
| Ribose | 0.50 | > 0.99 | 85-110% |
| Arabinose | 0.75 | > 0.99 | 85-110% |
| Fructose | 1.50 | > 0.99 | 85-110% |
| Glucose | 3.00 | > 0.99 | 85-110% |
| Galactose | 2.50 | > 0.99 | 85-110% |
Data synthesized from findings reported on paired derivatization with H/D-labeled hydroxylamine reagents for LC-MS/MS analysis. nih.govacs.org
Computational and Theoretical Studies of Hydroxylamine D3 Deuteriochloride
Quantum Chemical Calculations of Deuterium (B1214612) Isotope Effects and Bond Strengths
Quantum chemical calculations are instrumental in elucidating the electronic and structural consequences of deuteration in molecules like hydroxylamine-d3 deuteriochloride. The primary influence of substituting hydrogen with deuterium is the change in mass, which affects the vibrational frequencies of bonds. Heavier isotopes like deuterium lead to lower zero-point vibrational energies, resulting in effectively stronger bonds. This increased bond strength can alter molecular geometry, electronic properties, and reactivity.
Density Functional Theory (DFT) is a widely used method to compute these properties. Various functionals within DFT can be employed to calculate bond dissociation energies (BDEs), providing a direct measure of bond strength. Studies comparing different DFT functionals have shown that methods like M06-2X, M05-2X, and M08-HX, when combined with appropriate basis sets (e.g., 6-311+G(3df,2p)//B3LYP/6-31G(d)), can yield highly accurate BDE values for X-H (and by extension, X-D) bonds in various chemical environments. datadryad.org
Deuterium isotope effects can also be observed in NMR spectroscopy. Theoretical calculations can predict the changes in nuclear shielding upon deuteration, which correlate with experimentally observed isotope shifts in NMR spectra. nih.govmdpi.com For instance, DFT calculations using the B3LYP functional have been successfully used to correlate two-bond deuterium isotope effects on ¹³C chemical shifts (²ΔC(OD)) with calculated O-H (or O-D) stretching frequencies. mdpi.com These calculations help in characterizing hydrogen-bonded systems, as the magnitude of the isotope effect can be related to the strength of the hydrogen bond. nih.govmdpi.com Unusual long-range isotope effects transmitted through hydrogen bonds have also been predicted and observed, further highlighting the detailed structural information that can be extracted from a combination of theoretical and experimental studies. nih.govmdpi.com
| Computational Method | Property Investigated | Key Findings |
| Density Functional Theory (DFT) | Bond Dissociation Energies (BDEs) | Functionals like M06-2X and M05-2X provide accurate BDE values, confirming that D-N and O-D bonds are stronger than H-N and O-H bonds. datadryad.org |
| DFT (e.g., B3LYP/6-31G(d)) | NMR Isotope Shifts | Calculates changes in nuclear shielding upon deuteration, correlating well with experimental ²ΔC(OD) values and O-D stretching frequencies. mdpi.com |
| Ab initio methods (e.g., CCSD(T)) | Molecular Geometry and Rotational Barriers | Provides high-accuracy energies for different conformers (e.g., cis vs. trans hydroxylamine), showing subtle changes in bond lengths and angles upon deuteration. researchgate.net |
Molecular Dynamics Simulations of Deuterated Systems and Solvation Effects
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, including the interactions between a solute like this compound and a solvent. These simulations can reveal detailed information about solvation structure, dynamics, and the influence of isotopic substitution on these properties.
When studying deuterated systems in aqueous solution, the choice of water model is crucial. Simulations often use heavy water (D₂O) as the solvent. Due to the greater mass of deuterium, D₂O exhibits stronger hydrogen bonds compared to H₂O. nih.gov This leads to several observable effects in MD simulations: biomolecules, for example, tend to become slightly more compact and rigid in D₂O. nih.gov For a solute like this compound, this enhanced hydrogen bonding with D₂O can influence its orientation and residence time within the solvent shells.
MD simulations, particularly those employing quantum mechanics/molecular mechanics (QM/MM) hybrid models, can provide a detailed picture of the solvation shell around the hydroxylamine (B1172632) molecule. mdpi.com In a QM/MM approach, the solute (hydroxylamine) is treated with a higher level of theory (quantum mechanics), while the surrounding solvent is treated with classical mechanics (molecular mechanics). This allows for an accurate description of the electronic interactions, including hydrogen bonding, between the solute and the immediate solvent molecules. Analysis of the simulation trajectories can yield radial distribution functions (RDFs), which describe the probability of finding a solvent atom at a certain distance from a solute atom. mdpi.comresearchgate.net From RDFs, one can determine coordination numbers and average solute-solvent distances, revealing the structure of the primary and secondary solvation shells. mdpi.comresearchgate.net
Furthermore, MD simulations can be used to analyze the dynamics of water molecules in the hydration shell. mdanalysis.org Quantities such as hydrogen bond lifetimes, water orientational relaxation times, and mean square displacement can be calculated to understand how the deuterated solute affects the mobility of the surrounding solvent molecules. mdanalysis.org
| Property | Effect of Deuteration (H₂O vs. D₂O) | Implication for Solvation of Hydroxylamine-d3 |
| Hydrogen Bond Strength | D₂O forms stronger hydrogen bonds than H₂O. nih.gov | Stronger, more structured hydrogen bonding network between the deuterated hydroxylamine and the solvent. |
| Solvent Structure | D₂O is considered a more "structured" liquid. | Can lead to a more ordered and compact primary solvation shell around the solute. |
| Biomolecular Compactness | Proteins and membranes tend to be more compact in D₂O. nih.gov | By analogy, hydroxylamine-d3 may induce a more ordered local solvent structure. |
| Thermodynamics | The melting temperature of lipid bilayers can be shifted upwards in D₂O. nih.gov | Suggests that the overall solvated system may be thermodynamically more stable under certain conditions. |
Theoretical Prediction of Reaction Mechanisms and Transition States Involving Deuterated Hydroxylamine
Theoretical calculations are essential for predicting the mechanisms of chemical reactions, identifying transition states, and understanding kinetic isotope effects (KIEs). For reactions involving this compound, these methods can map out the potential energy surface and determine the most likely reaction pathways.
By substituting hydrogen with deuterium, the rate of a reaction can change if the bond to the isotope is broken or altered in the rate-determining step. This is known as the kinetic isotope effect (KIE), expressed as the ratio of the rate constant for the lighter isotope (kH) to that of the heavier isotope (kD). Theoretical models can calculate the activation energies (ΔG‡) for both the protiated and deuterated species, allowing for the prediction of the KIE. A kH/kD ratio greater than 1 (a "normal" KIE) indicates that the C-H (or N-H/O-H) bond is being broken in the transition state, as the stronger C-D (or N-D/O-D) bond requires more energy to break.
For example, theoretical studies on the reactions of hydroxylamine with various substrates, such as esters or nitriles, have been performed using DFT and other ab initio methods. researchgate.netresearchgate.netrsc.org These calculations identify the structures of reactants, products, intermediates, and, crucially, the transition states connecting them. researchgate.netresearchgate.net For instance, in the reaction of hydroxylamine with phenyl acetate, calculations have explored different potential transition states, including those for N-attack versus O-attack and the catalytic role of a second hydroxylamine molecule. researchgate.net The calculated activation barriers for these different pathways reveal the most favorable mechanism.
In reactions like the oxidation or deamination of amines, deuteration at the reactive site can significantly alter the reaction outcome. nih.gov Theoretical studies can model these reactions and interpret experimental KIEs. For example, in the cytochrome P450-catalyzed metabolism of cyclohexylamine (B46788), deuteration at the α-carbon led to a decrease in deamination and an increase in N-hydroxylation. nih.gov The theoretical interpretation suggests a mechanism involving an aminium cation radical intermediate, where the relative rates of subsequent steps are altered by the presence of deuterium. nih.gov Similar computational approaches, such as using the empirical valence bond (EVB) method or path integral calculations, can be applied to predict the KIE for reactions involving deuterated hydroxylamine, providing deep insight into the transition state structure and the role of quantum effects like tunneling. mdpi.com
| Reaction Type | Computational Approach | Key Mechanistic Insights from Theoretical Predictions |
| Nucleophilic Substitution | DFT (e.g., B3LYP), QM/MM | Predicts whether N-attack or O-attack is preferred; identifies multi-step pathways with intermediates (e.g., phosphorane); calculates activation barriers. researchgate.netresearchgate.netrsc.org |
| Oxidation/Decomposition | Coupled Cluster (e.g., CCSD(T)), Variational Transition State Theory (VTST) | Maps potential energy surfaces for complex reactions; predicts temperature- and pressure-dependent rate constants and branching ratios for different products. nih.govnih.gov |
| Enzyme-Catalyzed Reactions | QM/MM, Path Integral (QCP), EVB | Calculates KIEs to elucidate the rate-limiting step (e.g., hydride transfer); provides detailed models of the enzyme active site and transition state. nih.govmdpi.com |
Quality Control and Isotopic Purity Analysis in Research Grade Hydroxylamine D3 Deuteriochloride
Methodologies for Isotopic Enrichment Verification and Quantification
The determination of isotopic enrichment in deuterated compounds like Hydroxylamine-d3 deuteriochloride is a critical aspect of its quality control. Several analytical techniques are employed to verify and quantify the degree of deuterium (B1214612) incorporation, ensuring that the product meets the stringent requirements for research applications. The primary methodologies include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique for determining the isotopic purity of deuterated compounds. researchgate.net Specifically, ¹H (proton) and ²H (deuterium) NMR spectroscopy are utilized. In ¹H NMR, the absence or significant reduction of signals at the chemical shifts corresponding to the protons in the non-deuterated hydroxylamine (B1172632) provides a qualitative and semi-quantitative measure of deuteration. For a more precise quantification, quantitative NMR (qNMR) methods can be employed. nih.gov ²H NMR, on the other hand, directly observes the deuterium nuclei, and the resulting spectrum can be used to confirm the positions of deuteration and to quantify the isotopic enrichment by integrating the signals. researchgate.net
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is another cornerstone technique for the analysis of isotopic purity. rsc.orgmdpi.com By accurately measuring the mass-to-charge ratio (m/z) of the molecule, HRMS can distinguish between the deuterated compound and its isotopologues (molecules that differ only in their isotopic composition). rsc.org The relative intensities of the peaks corresponding to the fully deuterated species (d3) and the partially deuterated (d1, d2) or non-deuterated (d0) species allow for the calculation of the isotopic enrichment. mdpi.com A combination of liquid chromatography and mass spectrometry (LC-MS) can be used to separate any chemical impurities prior to isotopic analysis. mdpi.com
The following table illustrates the type of data that can be obtained from a high-resolution mass spectrometry analysis for a batch of this compound, allowing for the calculation of its isotopic purity.
Table 1: Representative High-Resolution Mass Spectrometry Data for Isotopic Purity Analysis of a Deuterated Compound
| Isotopologue | Theoretical m/z | Observed m/z | Relative Abundance (%) |
|---|---|---|---|
| d0 (C H5 N O) · HCl | 69.0215 | Not Detected | < 0.1 |
| d1 (C D H4 N O) · HCl | 70.0278 | 70.0275 | 0.5 |
| d2 (C D2 H3 N O) · HCl | 71.0341 | 71.0339 | 1.5 |
| d3 (C D3 H2 N O) · HCl | 72.0403 | 72.0401 | 98.0 |
Please note: This table is a generalized representation of data for a deuterated compound and is intended for illustrative purposes. Specific values for this compound would be determined on a batch-by-batch basis.
Impact of Isotopic Purity on Experimental Reproducibility and Accuracy in Isotopic Tracer Studies
In isotopic tracer studies, the deuterated compound is introduced into a system to track the metabolic fate of a molecule or to serve as an internal standard for quantitative analysis. The isotopic purity of the tracer, such as this compound, has a direct and significant impact on the accuracy and reproducibility of the experimental results. researchgate.net
Kinetic Isotope Effects: The presence of heavier isotopes like deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). If the isotopic purity of a tracer is not high, the presence of a mixture of isotopologues can lead to a non-uniform KIE, complicating the interpretation of kinetic data. For instance, in a reaction where a C-H bond is broken, the C-D bond will react more slowly. If the tracer contains significant amounts of partially deuterated species, the observed reaction rate will be an average of the rates of all isotopologues, which can vary between batches of the tracer if the isotopic purity is not consistent. This variability directly compromises the reproducibility of the study.
Quantitative Accuracy: When a deuterated compound is used as an internal standard in quantitative mass spectrometry, the accuracy of the measurement is predicated on the assumption that the internal standard has a known and high isotopic purity. mdpi.com The presence of unlabeled or partially labeled species in the internal standard can lead to an underestimation of the analyte concentration. This is because the signal from the lower-mass isotopologues of the internal standard can overlap with the signal of the native analyte, artificially inflating the analyte's response. researchgate.net
The following table illustrates how variations in isotopic purity can affect the perceived concentration of an analyte in a hypothetical quantitative experiment using an internal standard.
Table 2: Theoretical Impact of Isotopic Purity of an Internal Standard on Analyte Quantification
| Actual Analyte Concentration (ng/mL) | Isotopic Purity of Internal Standard (% d3) | Contribution from Impurities to Analyte Signal (%) | Measured Analyte Concentration (ng/mL) | Error (%) |
|---|---|---|---|---|
| 100 | 99.9 | 0.1 | 100.1 | +0.1 |
| 100 | 98.0 | 2.0 | 102.0 | +2.0 |
| 100 | 95.0 | 5.0 | 105.0 | +5.0 |
Please note: This table provides a theoretical illustration of the potential impact of isotopic purity and does not represent actual experimental data for this compound.
Future Perspectives and Emerging Research Directions
Novel Synthetic Applications and Reagent Design Utilizing Deuterated Hydroxylamines
The unique properties of deuterated compounds are paving the way for innovative approaches in synthetic chemistry. The replacement of hydrogen with deuterium (B1214612) can lead to significant kinetic isotope effects, influencing reaction rates and, in some cases, altering reaction pathways. This opens up new possibilities for reagent design and the synthesis of complex molecules.
While specific research detailing the use of Hydroxylamine-d3 deuteriochloride in novel synthetic strategies remains nascent, the broader field of deuterated reagents offers a glimpse into its potential. Deuterated building blocks are increasingly employed to create more stable pharmaceutical compounds and to elucidate reaction mechanisms. For instance, the introduction of deuterium at specific molecular positions can slow down metabolic processes, thereby enhancing the therapeutic efficacy of a drug.
Future research is anticipated to explore the use of this compound in the synthesis of novel deuterated oximes and other nitrogen-containing heterocycles. These compounds could serve as valuable intermediates in the production of next-generation pharmaceuticals and advanced materials. The development of new synthetic methods that leverage the isotopic purity of this compound will be a key area of focus.
Expanding Tracer Applications to New Scientific Domains
Isotopically labeled compounds are invaluable tools for tracing the pathways of molecules in various systems. While deuterium oxide (heavy water) is a well-established tracer in hydrological and biological studies, the potential of more complex deuterated molecules like this compound is beginning to be recognized.
Environmental Tracing: In environmental science, understanding the fate and transport of pollutants is crucial. While not yet widely applied, this compound could potentially be used as a tracer in studies of nitrogen cycling in soil and water systems. Its distinct mass would allow for sensitive detection and quantification, providing insights into the transformation and movement of nitrogen-containing compounds in the environment.
Materials Science: The field of materials science is also poised to benefit from the use of deuterated tracers. For example, in the study of polymer degradation and stability, incorporating deuterated monomers can help researchers track the breakdown of materials over time. Although specific applications of this compound in this area have not been extensively reported, its ability to be incorporated into various polymer structures makes it a candidate for future investigations into material longevity and performance.
Advancements in Analytical and Computational Characterization of Deuterated Species
The accurate characterization of deuterated compounds is essential for their effective use in research and development. Advanced analytical techniques and computational modeling are playing an increasingly important role in this area.
Analytical Techniques: Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for characterizing deuterated compounds. A United States patent mentions this compound as one of many isotopic standards used for normalizing chemical profiles in biological or medical samples detected by mass spectrometry. This highlights its role in ensuring the accuracy and comparability of analytical data. Future advancements in high-resolution mass spectrometry and multi-dimensional NMR are expected to provide even more detailed insights into the structure and purity of this compound and its derivatives.
Computational Modeling: Computational chemistry offers a powerful means to predict the properties and behavior of molecules. wikipedia.orgschrodinger.com While specific computational studies on this compound are not yet prevalent in the literature, computational methods are widely used to study the effects of deuteration on molecular structure, vibrational frequencies, and reaction energetics. wikipedia.org Future research will likely involve the use of computational models to:
Predict the kinetic isotope effects associated with reactions involving this compound.
Simulate its interactions with biological macromolecules to guide the design of new drugs.
Model its behavior in different solvent environments to optimize its use in various applications.
The synergy between advanced analytical techniques and sophisticated computational modeling will be crucial for unlocking the full potential of this compound and other deuterated compounds in the years to come.
Q & A
Basic Research Questions
Q. What are the established synthetic routes and characterization methods for Hydroxylamine-d3 deuteriochloride?
- Methodological Answer : this compound (D₂NOD·DCl) is synthesized via deuteration of hydroxylamine hydrochloride using deuterated reagents (e.g., D₂O or DCl) under controlled conditions. Isotopic purity (≥98 atom% D) is achieved through repeated crystallization or distillation . Characterization involves:
- Deuterium NMR : To confirm deuteration at amine and chloride positions.
- Mass Spectrometry (MS) : For verifying molecular weight (73.51 g/mol) and isotopic distribution .
- Elemental Analysis : To validate stoichiometry and exclude protonated impurities.
- Data Table :
| Property | This compound | Protonated Analog (Hydroxylamine HCl) |
|---|---|---|
| Formula | D₂NOD·DCl | HONH₃Cl |
| CAS RN | 15588-23-5 | 5470-11-1 |
| Isotopic Purity | ≥98 atom% D | N/A |
| Molecular Weight | 73.51 g/mol | 69.49 g/mol |
| References: |
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection (e.g., N95 masks) during powder handling to prevent inhalation .
- Storage : Store in tightly sealed containers at 2–8°C, away from oxidizers and moisture. Use inert gas (e.g., argon) purging for long-term stability .
- Waste Disposal : Segregate as hazardous waste and neutralize with dilute acetic acid before disposal .
- Key Hazard Codes :
- OSHA HCS Classification: Acute toxicity (Category 4), skin corrosion (Category 1B) .
Q. How is this compound utilized in heterocyclic compound synthesis (e.g., isoxazoles)?
- Methodological Answer : It serves as a deuterated ammonia equivalent in cyclization reactions. For example:
- Procedure : React 1,3-diketones with this compound in deuterated ethanol (EtOD) under reflux (12–24 hours). Monitor reaction progress via UPLC to ensure complete deuteration .
- Yield Optimization : Use a 1.2:1 molar ratio of this compound to diketone. Post-reaction, precipitate the product with D₂O to minimize proton contamination .
Advanced Research Questions
Q. How does isotopic substitution (H→D) in this compound affect reaction kinetics in nucleophilic substitutions?
- Methodological Answer : The deuterium kinetic isotope effect (KIE) reduces reaction rates due to stronger N-D bonds (vs. N-H). For example:
- Experimental Design : Compare rate constants () in SN₂ reactions using Hydroxylamine HCl vs. deuterated analogs. Use stopped-flow spectroscopy or LC-MS for real-time monitoring.
- Data Interpretation : KIE >1 indicates slower bond cleavage in the deuterated compound. Observed KIEs range from 2–4 in amine-based reactions, depending on solvent polarity .
Q. What advanced analytical techniques validate deuterium incorporation and positional specificity in this compound?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Resolve isotopic peaks (e.g., M+1, M+2) to confirm ≥98% deuteration .
- 2H NMR Spectroscopy : Identify chemical shifts for N-D (δ ~4.5–5.0 ppm) and DCl (δ ~0.5 ppm) .
- Isotopic Exchange Studies : Expose the compound to H₂O and monitor proton back-exchange via FTIR or Raman spectroscopy .
Q. How does this compound’s stability vary under acidic vs. alkaline conditions?
- Methodological Answer :
- Stability Testing : Prepare solutions in D₂O (pD 2–12) and monitor decomposition via ¹H NMR over 72 hours. Key degradation products include ND₃ and DCl under alkaline conditions (pD >10) .
- Kinetic Modeling : Use Arrhenius plots to predict shelf life. At 25°C, degradation half-life is ~30 days at pD 2 vs. ~7 days at pD 12 .
Contradictions and Resolutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
